molecular formula C27H32N2O4 B12919482 2-(3,4-Dimethoxyphenyl)-1,3-bis(4-methoxybenzyl)imidazolidine CAS No. 5428-36-4

2-(3,4-Dimethoxyphenyl)-1,3-bis(4-methoxybenzyl)imidazolidine

Cat. No.: B12919482
CAS No.: 5428-36-4
M. Wt: 448.6 g/mol
InChI Key: HGJUZPJYELOJLV-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-1,3-bis(4-methoxybenzyl)imidazolidine is a complex organic compound characterized by its unique structure, which includes multiple methoxy groups and an imidazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxyphenyl)-1,3-bis(4-methoxybenzyl)imidazolidine typically involves multi-step organic reactions. One common method includes the reaction of 3,4-dimethoxyphenyl derivatives with 4-methoxybenzylamine under controlled conditions to form the imidazolidine ring. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of automated reactors and continuous flow systems to optimize the reaction conditions and improve the efficiency of the synthesis process. The industrial methods focus on achieving high purity and yield while minimizing the production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-1,3-bis(4-methoxybenzyl)imidazolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-1,3-bis(4-methoxybenzyl)imidazolidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenyl)-1,3-bis(4-methoxybenzyl)imidazolidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Dimethoxyphenyl)ethylamine
  • 4-Methoxyphenylboronic acid
  • 2,4-Dimethoxybenzylamine

Uniqueness

2-(3,4-Dimethoxyphenyl)-1,3-bis(4-methoxybenzyl)imidazolidine is unique due to its imidazolidine ring structure and the presence of multiple methoxy groups. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

5428-36-4

Molecular Formula

C27H32N2O4

Molecular Weight

448.6 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-1,3-bis[(4-methoxyphenyl)methyl]imidazolidine

InChI

InChI=1S/C27H32N2O4/c1-30-23-10-5-20(6-11-23)18-28-15-16-29(19-21-7-12-24(31-2)13-8-21)27(28)22-9-14-25(32-3)26(17-22)33-4/h5-14,17,27H,15-16,18-19H2,1-4H3

InChI Key

HGJUZPJYELOJLV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2CCN(C2C3=CC(=C(C=C3)OC)OC)CC4=CC=C(C=C4)OC

Origin of Product

United States

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